molecular formula C15H12N2O4 B1216792 5,5-Bis(4-hydroxyphenyl)hydantoin CAS No. 60348-77-8

5,5-Bis(4-hydroxyphenyl)hydantoin

Cat. No. B1216792
CAS RN: 60348-77-8
M. Wt: 284.27 g/mol
InChI Key: GBLWJPOZRJSBFQ-UHFFFAOYSA-N
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Description

5,5-Bis(4-hydroxyphenyl)hydantoin is an imidazolidine-2,4-dione.

properties

CAS RN

60348-77-8

Product Name

5,5-Bis(4-hydroxyphenyl)hydantoin

Molecular Formula

C15H12N2O4

Molecular Weight

284.27 g/mol

IUPAC Name

5,5-bis(4-hydroxyphenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C15H12N2O4/c18-11-5-1-9(2-6-11)15(13(20)16-14(21)17-15)10-3-7-12(19)8-4-10/h1-8,18-19H,(H2,16,17,20,21)

InChI Key

GBLWJPOZRJSBFQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)O)O

Canonical SMILES

C1=CC(=CC=C1C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)O)O

Other CAS RN

60348-77-8

synonyms

5,5-bis(4-hydroxyphenyl)hydantoin
5,5-bis(4-OHPh)hydantoin

Origin of Product

United States

Synthesis routes and methods

Procedure details

100 Grams of 4,4'-dihydroxybenzophenone, 152.1 g of potassium cyanide and 426.3 g of ammonium carbonate were heated to 120° C. together with 750 ml. of formamide and 150 ml. of water with stirring in an autoclave for 48 hours. The reaction liquid was made acidic with concentrated hydrochloric acid, mixed with water and allowed to stand overnight. The precipitates thus formed were filtered out. The precipitates were decolorized by active carbon and recrystallized from 50% methanol to obtain 111.4 g of 5,5-bis(4-hydroxyphenyl)hydantoin in the form of white crystals.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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